
3-Fluoro-5-methylbenzonitrile
Overview
Description
3-Fluoro-5-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN . It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylbenzonitrile can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction between 3-fluorobromobenzene and 5-methylboronic acid in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Fluoro-5-methylbenzylamine.
Oxidation: 3-Fluoro-5-methylbenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
3-Fluoro-5-methylbenzonitrile is primarily utilized in the pharmaceutical industry for the synthesis of various therapeutic agents. The following table summarizes its key applications:
Application | Description |
---|---|
Anti-tumor Agents | Acts as an intermediate in the synthesis of compounds with anti-cancer properties. |
Anti-inflammatory Drugs | Used in the development of medications aimed at reducing inflammation. |
Anti-viral Compounds | Serves as a precursor for synthesizing drugs targeting viral infections. |
Fine Chemicals Synthesis | Involved in the production of other specialized chemical compounds. |
Case Studies
-
Synthesis of Anti-tumor Compounds
- A study demonstrated that this compound could be effectively used to synthesize novel anti-cancer agents through nucleophilic substitution reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in oncology research .
- Microwave-Induced Reactions
-
Bioactive Compound Discovery
- In a recent investigation into bioactive compounds, this compound was identified as a key intermediate in synthesizing molecules with potential health benefits, including antioxidant and anti-inflammatory activities. This underscores its relevance in developing therapeutics aimed at chronic diseases .
Industrial Applications
Beyond pharmaceuticals, this compound has applications in industrial chemistry:
- Chemical Manufacturing : It is utilized in producing agrochemicals and dyes due to its reactive nitrile group.
- Research and Development : As a building block for various chemical syntheses, it plays a crucial role in academic and industrial research settings.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methylbenzonitrile depends on its specific application. In chemical reactions, the fluorine atom and nitrile group influence the reactivity and selectivity of the compound. The fluorine atom can act as an electron-withdrawing group, affecting the electron density of the benzene ring and making it more susceptible to nucleophilic attack. The nitrile group can participate in various transformations, such as reduction to amines or hydrolysis to carboxylic acids .
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluoro-3-methylbenzonitrile
Comparison: 3-Fluoro-5-methylbenzonitrile is unique due to the specific positions of the fluorine and methyl groups on the benzene ring. This positional arrangement can influence the compound’s reactivity and physical properties compared to its isomers. For example, the electronic effects of the substituents can vary, leading to differences in reaction rates and product distributions in chemical reactions .
Biological Activity
3-Fluoro-5-methylbenzonitrile (C₈H₆FN) is an organic compound characterized by a benzene ring substituted with a fluorine atom at the meta position and a methyl group at the para position relative to the cyano group. Its unique structure imparts significant chemical properties, making it valuable in various applications, particularly in pharmaceutical and agrochemical research. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, synthesis methods, and relevant case studies.
This compound has a molecular weight of 135.14 g/mol and exhibits notable lipophilicity due to the presence of the fluorine atom. This property enhances its bioavailability and interaction with biological targets, which is crucial for its application in drug development and synthesis of bioactive compounds .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's electron-withdrawing properties due to the fluorine and cyano groups influence its interactions with biological systems, potentially affecting drug design and efficacy .
While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various molecular targets, including enzymes and receptors. Computational studies have been conducted to predict binding affinities and reaction kinetics, providing insights into its behavior in biological contexts .
Synthesis Methods
Several methods for synthesizing this compound have been reported:
- Nucleophilic Substitution : Utilizing fluorinated reagents to introduce the fluorine atom into the aromatic system.
- Reformulation Techniques : Modifying existing compounds to yield this compound as a product.
These synthesis methods highlight the compound's versatility in chemical reactions and its importance in synthetic organic chemistry .
Case Studies and Research Findings
A review of recent literature reveals several studies assessing the biological activity of compounds related to or derived from this compound:
- Insecticidal Activity : In a study focusing on insect control, derivatives related to this compound were evaluated for their effectiveness against Aedes aegypti larvae. The presence of specific substituents was found to enhance larvicidal activity without significant cytotoxicity towards mammalian cells .
- Medicinal Chemistry : The compound has been explored as a potential intermediate in synthesizing anticancer agents. Its derivatives have shown promise in developing compounds with selective cytotoxicity against cancer cells while minimizing effects on normal cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4-Bromo-3-fluoro-5-methylbenzonitrile | Contains bromine instead of methyl | Potential enzyme interaction |
3-Fluoro-4-methylbenzonitrile | Fluorine at a different position | Anticancer properties |
4-Bromo-2-methylbenzonitrile | Different substitution pattern | Limited biological data |
This table illustrates how variations in substituent positions can significantly affect biological activities and interactions within biological systems .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the molecular structure of 3-fluoro-5-methylbenzonitrile?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, H NMR can resolve aromatic protons (e.g., δ 7.66–7.56 ppm for substituted benzene rings) and methyl groups (δ 2.32 ppm). C NMR identifies nitrile carbons (δ ~115 ppm) and fluorinated aromatic carbons (δ ~155 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] at 275.1757 vs. calculated 275.1754) . The InChI string (1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3) provides a standardized descriptor for cross-referencing .
Q. What are common synthetic routes for preparing this compound?
- Answer : Fluorination of pre-functionalized aromatic precursors is a key strategy. For instance, microwave-assisted nucleophilic fluorination using precursors like 4-amino-3-methylbenzonitrile under optimized conditions (e.g., KF/Kryptofix 222 in DMSO) can introduce fluorine selectively . Alternative methods include Suzuki-Miyaura coupling using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) to assemble the aromatic core .
Q. How does the electronic nature of the nitrile group influence the reactivity of this compound?
- Answer : The nitrile group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta and para positions relative to itself. This electronic effect stabilizes intermediates in cross-coupling reactions (e.g., Heck or Ullmann couplings) and enhances the compound’s stability under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorination efficiency when using this compound as a precursor?
- Answer : Discrepancies in fluorination yields often arise from competing side reactions (e.g., dehalogenation or nitrile hydrolysis). Systematic optimization of reaction parameters—such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(OAc) vs. CuI)—is essential. Kinetic studies using LC-MS can identify intermediates and guide pathway selection .
Q. What strategies are recommended for incorporating this compound into multi-step syntheses of bioactive molecules?
- Answer : The compound serves as a versatile building block in medicinal chemistry. For example:
- Step 1 : Functionalize the methyl group via oxidation to a carboxylic acid or aldehyde for further derivatization.
- Step 2 : Utilize the nitrile group in click chemistry (e.g., Huisgen cycloaddition) or reduction to an amine for peptide coupling.
- Case Study : In the synthesis of 2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile, reductive amination of 2-fluoro-5-formylbenzonitrile with N-methylpropargylamine achieved a 61% yield .
Q. How can computational tools enhance retrosynthetic planning for derivatives of this compound?
- Answer : AI-driven platforms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose viable routes. For example:
- Retrosynthesis : Deconstruct the target molecule into this compound and a boronate ester, leveraging known cross-coupling precedents.
- Validation : DFT calculations predict regioselectivity and transition-state energies, ensuring feasibility before lab experimentation .
Q. Data Contradiction Analysis
Q. Why do reported melting points and purity levels for this compound vary across studies?
- Answer : Variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and analytical techniques (HPLC vs. GC). For instance, purity claims of >97% (GC) may overlook polar impurities detectable only via HPLC . Researchers should standardize characterization protocols and report detailed conditions (e.g., mobile phases, column types).
Q. Application-Specific Methodologies
Q. What role does this compound play in studying fluorine’s metabolic stability in drug candidates?
- Answer : Fluorine’s electronegativity reduces metabolic oxidation of adjacent C-H bonds. In vitro assays (e.g., human liver microsomes) compare the stability of fluorinated vs. non-fluorinated analogs. LC-MS/MS quantifies metabolite formation, revealing fluorine’s protective effect on the benzonitrile scaffold .
Q. Experimental Design Considerations
Q. How should researchers handle air- or moisture-sensitive reactions involving this compound?
- Answer : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions). Store the compound under inert gas (N/Ar) and use molecular sieves to prevent nitrile hydrolysis. Real-time monitoring via FT-IR can detect moisture ingress .
Properties
IUPAC Name |
3-fluoro-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQCZSZQBEHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380936 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216976-30-6 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216976-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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